molecular formula C14H14ClF3N6O2 B14921613 {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B14921613
M. Wt: 390.75 g/mol
InChI Key: QNYMTUKOCQKJFL-UHFFFAOYSA-N
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Description

The compound {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex heterocyclic molecule featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex systems . This compound’s unique structure, incorporating both chloro and trifluoromethyl groups, makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves cycloaddition reactions, condensation of hydrazines with diketones, or dehydrogenative coupling reactions . For this specific compound, a plausible synthetic route could involve the following steps:

Industrial Production Methods

Industrial production of such complex molecules often involves multi-step synthesis with rigorous purification processes. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the chloro and trifluoromethyl groups could enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the chloro and trifluoromethyl groups.

    4-Chloro-3,5-dimethyl-1H-pyrazole: Similar but lacks the additional pyrazole and trifluoromethyl groups.

    5-Hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole: Similar but lacks the chloro and dimethyl groups.

Uniqueness

The uniqueness of {1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of multiple functional groups and pyrazole rings, which can confer unique chemical and biological properties .

Properties

Molecular Formula

C14H14ClF3N6O2

Molecular Weight

390.75 g/mol

IUPAC Name

[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C14H14ClF3N6O2/c1-8-11(15)9(2)23(20-8)7-22-6-3-10(21-22)12(25)24-13(26,4-5-19-24)14(16,17)18/h3,5-6,26H,4,7H2,1-2H3

InChI Key

QNYMTUKOCQKJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)C(=O)N3C(CC=N3)(C(F)(F)F)O)C)Cl

Origin of Product

United States

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